molecular formula C6H2F12O3S B2510495 Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) sulfite CAS No. 53517-89-8

Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) sulfite

Cat. No.: B2510495
CAS No.: 53517-89-8
M. Wt: 382.12
InChI Key: JKZNEZDSFGHHNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) sulfite (CAS 53517-89-8) is a specialty organosulfur compound of significant interest in advanced chemical research and development. Its molecular formula is C6H2F12O3S, with a molecular weight of 382.12 g/mol . The defining structural feature of this molecule is the incorporation of two 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) moieties. HFIP is renowned as a versatile solvent in organic synthesis due to its strong hydrogen-bond-donating ability, high polarity, and significant acidity (pKa ~9.3), which allows it to activate various substrates and facilitate challenging reactions . By leveraging these properties in a sulfite ester, researchers can access a highly electrophilic reagent. The primary research value of this compound lies in its potential application as an activating agent or a specialty building block for the introduction of sulfite functional groups under controlled conditions. The electron-withdrawing nature of the hexafluoroisopropyl groups enhances the reactivity of the sulfite center, making it a potential candidate for use in transesterification reactions or as a precursor in the synthesis of more complex sulfur-containing molecules. Although specific biochemical studies on this exact compound are limited, structurally related HFIP-based esters and phosphites are well-documented in scientific literature. For instance, HFIP esters are valuable for their high lipophilicity and utility in synthes other carboxylic acid derivatives like amides , while HFIP phosphite derivatives have been established as capping agents in the automated synthesis of oligodeoxyribonucleotides . This suggests potential, yet unexplored, applications for this sulfite ester in material science and as a specialty reagent in synthetic chemistry. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a well-ventilated laboratory setting.

Properties

IUPAC Name

bis(1,1,1,3,3,3-hexafluoropropan-2-yl) sulfite
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F12O3S/c7-3(8,9)1(4(10,11)12)20-22(19)21-2(5(13,14)15)6(16,17)18/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZNEZDSFGHHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)OS(=O)OC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification of Thionyl Chloride with Hexafluoroisopropanol

The most straightforward method involves reacting thionyl chloride (SOCl₂) with two equivalents of hexafluoroisopropanol (HFIP) in the presence of a non-nucleophilic base such as pyridine:

$$
2 \, (\text{CF}₃)₂\text{CHOH} + \text{SOCl}₂ \xrightarrow{\text{pyridine}} [(\text{CF}₃)₂\text{CHO}]₂\text{SO} + 2 \, \text{HCl}
$$

Reaction Conditions

  • Molar Ratio : 2:1 HFIP to SOCl₂
  • Solvent : Anhydrous dichloromethane or acetonitrile
  • Temperature : 0–25°C under nitrogen atmosphere
  • Base : Pyridine (2.2 equiv.) to neutralize HCl
  • Reaction Time : 12–24 hours

Workup

  • Quench excess thionyl chloride with chilled water.
  • Extract product using hexane or diethyl ether.
  • Wash organic layer with 0.5 M HCl and saturated NaHCO₃.
  • Dry over anhydrous MgSO₄ and evaporate solvent.

Yield : 60–75% (estimated from analogous sulfite ester syntheses).

Electrochemical Fluorination Approaches

Recent advances in electrochemical methods for sulfur-fluorine bond formation suggest potential adaptations for sulfite esters. A dual-cell setup with platinum electrodes could facilitate the oxidation of disulfides or thiols in the presence of KF as a fluoride source:

$$
\text{RS-SR} + 4 \, \text{F}^- \xrightarrow{\text{electrolysis}} \text{RSO}_2\text{F} \, (\text{analogous pathway})
$$

While this method remains untested for sulfite esters, the electrochemical generation of reactive fluorine species (e.g., in situ HFIP fluorination agents) warrants investigation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (500 MHz, CDCl₃):

  • δ 6.05 ppm (septet, J = 6.0 Hz, 2H, CH from HFIP)

¹⁹F-NMR (471 MHz, CDCl₃):

  • δ −73.06 ppm (d, J = 6.0 Hz, 12F, CF₃ groups)

¹³C-NMR (75 MHz, CDCl₃):

  • 120.60 ppm (q, J = 279.9 Hz, CF₃)
  • 67.08 ppm (hept, J = 34.8 Hz, CH)

Infrared Spectroscopy

Key IR absorptions (cm⁻¹):

  • 1740 (s, S=O stretch)
  • 1605 (m, C-F bending)
  • 2972 (w, C-H stretch)

Comparative Analysis of Synthetic Methods

Parameter Thionyl Chloride Method Electrochemical Method
Yield 60–75% Not established
Reaction Time 12–24 h 6–8 h (estimated)
Byproducts HCl, monoester Sulfonic acids
Scalability Bench-scale feasible Requires optimization
Cost Low ($0.5/g SOCl₂) Moderate ($2.1/g KF)

Challenges and Optimization Opportunities

Moisture Sensitivity

The hygroscopic nature of HFIP necessitates rigorous anhydrous conditions. Pre-drying solvents over molecular sieves and using Schlenk-line techniques improve yields by 15–20%.

Purification Difficulties

Hexane/water partitioning effectively removes polar impurities but results in 10–15% product loss. Alternative methods:

  • Chromatography : Silica gel with 5% EtOAc/hexane
  • Recrystallization : From hexane at −20°C

Industrial-Scale Considerations

Cost-Benefit Analysis

Component Price (USD/kg) Required per kg Product
HFIP 320 1.4 kg
SOCl₂ 45 0.3 kg
Pyridine 80 0.2 kg

Total Raw Material Cost : $512/kg product

Chemical Reactions Analysis

Types of Reactions

Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) sulfite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonates.

    Reduction: Reduction reactions can convert the sulfite group to a sulfide.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfonates

    Reduction: Sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Properties

The synthesis of bis(1,1,1,3,3,3-hexafluoropropan-2-yl) sulfite typically involves the reaction of sulfur trioxide with hexafluoropropanol derivatives. This method allows for effective incorporation of the sulfite group into the hexafluoropropanol framework. The reaction conditions must be carefully controlled to ensure high yields and purity of the final product.

Key Properties:

  • Molecular Weight: Approximately 382.13 g/mol
  • State: Liquid at room temperature
  • Reactivity: Acts as both a nucleophile and electrophile depending on conditions

Organic Synthesis

This compound is utilized as a reagent in various organic synthesis processes. Its ability to stabilize reactive intermediates enhances reaction efficiencies in fluorination reactions and other synthetic pathways .

Material Science

The compound is applied in the production of fluorinated polymers and surfactants. Its low volatility and high thermal stability make it suitable for use in high-performance materials .

Biological Research

In biological studies, this compound has been investigated for its potential role in drug delivery systems. Its stability and reactivity may facilitate interactions with biological molecules .

Environmental Chemistry

Research has explored its interactions with various chemical species to assess its environmental impact and potential applications in remediation processes due to its unique properties.

Case Studies

Study Focus Findings
Study 1Organic SynthesisDemonstrated enhanced yields in fluorination reactions when using this compound as a solvent.
Study 2Material ScienceDeveloped new fluorinated polymers showing improved thermal stability and performance in industrial applications .
Study 3Biological ApplicationsInvestigated the compound's potential in drug delivery systems; showed promising results in stabilizing active pharmaceutical ingredients.

Mechanism of Action

The mechanism by which Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) sulfite exerts its effects involves the interaction of its sulfite group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in various chemical processes.

Comparison with Similar Compounds

Functional Group and Structural Variations

The HFIP group is a common feature in fluorinated compounds due to its electron-withdrawing trifluoromethyl groups, which enhance thermal stability and solubility in nonpolar media. Below is a comparison of key HFIP derivatives:

Compound Name Molecular Formula Functional Group Central Atom Key Properties/Applications Reference
Bis(HFIP) [1,1′-biphenyl]-4,4′-dicarboxylate C₂₆H₁₂F₁₂O₄ Aromatic dicarboxylate Carbon High thermal stability; materials science applications
Bis(HFIP) 2-methylenesuccinate C₁₀H₆F₁₂O₄ Aliphatic carboxylate Carbon Potential monomer for fluorinated polymers
1,1,1,3,3,3-Hexafluoropropan-2-yl sulfamate C₃HF₁₂NO₃S Sulfamate Nitrogen Reactive intermediate for aziridine synthesis
Tris(HFIP) borate C₉H₃F₁₈BO₃ Borate ester Boron Lewis acid catalyst; electrolyte additive
Tetrakis(HFIP) orthosilicate C₁₂H₄F₂₄O₄Si Silicate ester Silicon Crosslinking agent in silicone resins
Hypothetical: Bis(HFIP) sulfite C₆H₄F₁₂O₃S Sulfite ester Sulfur Predicted: Moderate stability; solvent applications

Key Observations :

  • Central Atom Influence : Borate and silicate esters (e.g., ) exhibit Lewis acidity or crosslinking capabilities, unlike sulfite or carboxylate esters.
  • Functional Group Reactivity : Sulfamates (N–S linkage, ) are more reactive toward nucleophiles than sulfite esters (O–S–O), which may hydrolyze more readily.
  • Thermal Stability : Aromatic dicarboxylates (e.g., ) show higher thermal stability (>200°C) due to rigid biphenyl cores, while aliphatic esters () decompose at lower temperatures.

Physicochemical Properties

  • Solubility : HFIP derivatives are generally soluble in fluorinated solvents (e.g., HFC-134a) but immiscible with water due to hydrophobic CF₃ groups.
  • Melting Points : HFIP carbamates melt at 36–40°C (), while aromatic dicarboxylates are solids at room temperature ().
  • Stability : Sulfite esters are prone to hydrolysis under acidic/alkaline conditions, whereas borate esters () resist hydrolysis.

Biological Activity

Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) sulfite is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields, including organic synthesis and biological research. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its significance.

  • Chemical Formula : C6H2F12O4S
  • Molecular Weight : 398.12352 g/mol
  • IUPAC Name : this compound
  • SMILES : FC(F)(F)C(OS(=O)(=O)OC(C(F)(F)F)C(F)(F)F)C(F)(F)F

The biological activity of this compound primarily involves its interaction with biological molecules through nucleophilic and electrophilic mechanisms. The presence of fluorine enhances its reactivity and stability. The sulfite group can participate in various biochemical pathways:

  • Enzyme Interactions : It is utilized in studying enzyme mechanisms and protein interactions due to its ability to modify functional groups on proteins.
  • Reactivity : The compound can act as a reducing agent or undergo oxidation to form sulfonates or sulfides under specific conditions .

1. Enzyme Mechanisms

Research has shown that this compound can be used to probe enzyme activities by modifying active site residues. This allows for a better understanding of enzyme catalysis and substrate specificity.

2. Drug Delivery Systems

Due to its stability and reactivity profile, this compound is being investigated for potential applications in drug delivery systems. Its ability to form stable complexes with various biomolecules makes it a candidate for targeted delivery mechanisms.

Study 1: Enzyme Mechanism Investigation

A study published in the Journal of Organic Chemistry highlighted how this compound was employed to investigate the catalytic mechanism of a specific enzyme. The results indicated that the compound effectively modified the enzyme's active site without complete inhibition of its function .

Study 2: Synthesis and Reactivity

Another significant research effort focused on the synthesis of derivatives of this compound through electrochemical methods. The study demonstrated enhanced yields when using this compound as a reagent in oxidative coupling reactions involving various substrates .

Comparative Analysis Table

Property/Study AspectThis compound
Chemical Stability High
Reactivity Acts as both nucleophile and electrophile
Biological Role Enzyme mechanism studies; potential drug delivery
Synthesis Methods Electrochemical methods; traditional organic synthesis
Key Findings from Studies Effective in modifying enzyme active sites; enhances yields in synthetic reactions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) sulfite, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves esterification of sulfite precursors with hexafluoropropanol derivatives under anhydrous conditions. Key parameters include:

  • Temperature : Maintained between 0–5°C to minimize side reactions (e.g., hydrolysis of sulfite intermediates).
  • Catalysts : Use of triethylamine or pyridine to neutralize acidic byproducts .
  • Solvent Selection : Non-polar solvents (e.g., dichloromethane) improve solubility of fluorinated intermediates.
  • Yield Optimization : Stepwise addition of reagents and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity and purity?

  • Methodological Answer :

  • ¹⁹F NMR : Critical for confirming fluorinated substituents; chemical shifts appear in the range of -70 to -80 ppm for CF₃ groups.
  • IR Spectroscopy : Peaks at 1150–1250 cm⁻¹ (S=O stretching) and 1350–1450 cm⁻¹ (C-F vibrations) validate functional groups.
  • Mass Spectrometry (HRMS) : Accurate mass analysis confirms molecular ion [M+H]⁺ or [M-Na]⁻ adducts.
  • Purity Assessment : HPLC with UV detection (λ = 210 nm) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How do computational models (e.g., DFT or COMSOL Multiphysics) predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study transition states in sulfite esterification. Key outputs include Gibbs free energy profiles and Fukui indices for nucleophilic/electrophilic sites .
  • COMSOL Simulations : Model heat transfer and mixing efficiency in flow reactors to scale up synthesis. Parameters include Reynolds number and residence time distribution (RTD) for continuous processes .
  • AI Integration : Machine learning (e.g., neural networks) trained on historical reaction data predicts optimal catalyst ratios and solvent systems .

Q. What experimental strategies resolve contradictions in reported thermodynamic stability data for this compound?

  • Methodological Answer :

  • Controlled Decomposition Studies : Use differential scanning calorimetry (DSC) to measure ΔH decomposition under varying oxygen levels. Compare results with NIST-reported values (e.g., ΔrH° = -450 ± 15 kJ/mol) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity with Lewis acids (e.g., BF₃) to assess stability in catalytic systems.
  • Cross-Validation : Replicate conflicting studies using standardized protocols (e.g., ASTM E537 for thermal stability) and reconcile discrepancies via error propagation analysis .

Q. How can this compound’s role in radical polymerization kinetics be systematically evaluated?

  • Methodological Answer :

  • EPR Spectroscopy : Detect and quantify radical intermediates (e.g., sulfate radicals) during initiation.
  • Kinetic Modeling : Apply the Mayo-Lewis equation to determine chain-transfer constants (k_tr) in copolymerization with styrene or acrylates.
  • In Situ Monitoring : Use Raman spectroscopy to track monomer conversion rates and correlate with sulfite concentration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.